Penicillin G Acyl-Serine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Penicillin G Acyl-Serine is a derivative of penicillin G, a widely used antibiotic. This compound is known for its role in the synthesis of β-lactam antibiotics, which are crucial in treating bacterial infections. This compound is particularly significant due to its enzymatic properties, which make it a valuable tool in pharmaceutical and biochemical applications .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Penicillin G Acyl-Serin wird durch enzymatische Reaktionen unter Verwendung von Penicillin G Acylase synthetisiert. Dieses Enzym katalysiert die Hydrolyse von Penicillin G, um 6-Aminopenicillansäure zu produzieren, die dann zu Penicillin G Acyl-Serin acyliert wird . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die Enzymaktivität zu optimieren.

Industrielle Produktionsmethoden: Die industrielle Produktion von Penicillin G Acyl-Serin beinhaltet die Verwendung von rekombinanten Escherichia coli-Stämmen, die Penicillin G Acylase exprimieren. Diese Stämme werden in Bioreaktoren unter bestimmten Bedingungen kultiviert, um die Enzymausbeute zu maximieren. Das Enzym wird dann geerntet und bei der Synthese von Penicillin G Acyl-Serin verwendet .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Penicillin G Acyl-Serin unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Acylierung und Kondensation. Diese Reaktionen werden durch das Vorhandensein von Penicillin G Acylase erleichtert, die als Katalysator wirkt .

Häufige Reagenzien und Bedingungen: Die in diesen Reaktionen verwendeten gängigen Reagenzien umfassen Penicillin G, 6-Aminopenicillansäure und Acyl-Donoren. Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um die Integrität des Enzyms und des Produkts zu erhalten .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen β-Lactam-Antibiotika wie Ampicillin, Amoxicillin und Cephalexin. Diese Antibiotika werden durch Acylierung von 6-Aminopenicillansäure mit verschiedenen Acyl-Donoren synthetisiert .

Wissenschaftliche Forschungsanwendungen

Penicillin G Acyl-Serin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Penicillin G Acyl-Serin übt seine Wirkung durch die Hemmung der bakteriellen Zellwandsynthese aus. Die Verbindung zielt auf Penicillin-bindende Proteine ab, die für die Vernetzung von Peptidoglycan in der bakteriellen Zellwand unerlässlich sind. Durch die Acylierung dieser Proteine stört Penicillin G Acyl-Serin die Zellwandsynthese, was zum Absterben der Bakterien führt .

Wirkmechanismus

Penicillin G Acyl-Serine exerts its effects through the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan in the bacterial cell wall. By acylating these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Penicillin G Acyl-Serin ist einzigartig aufgrund seiner enzymatischen Synthese und seiner Rolle bei der Herstellung von β-Lactam-Antibiotika. Ähnliche Verbindungen umfassen:

Ampicillin: Ein weiteres β-Lactam-Antibiotikum, das aus 6-Aminopenicillansäure synthetisiert wird.

Amoxicillin: Ein β-Lactam-Antibiotikum mit einem breiteren Wirkungsspektrum als Penicillin G.

Cephalexin: Ein Cephalosporin-Antibiotikum, das unter Verwendung von Penicillin G Acylase synthetisiert wird.

Penicillin G Acyl-Serin zeichnet sich durch seine spezifische enzymatische Synthese und seine Anwendung bei der Herstellung einer breiten Palette von β-Lactam-Antibiotika aus.

Eigenschaften

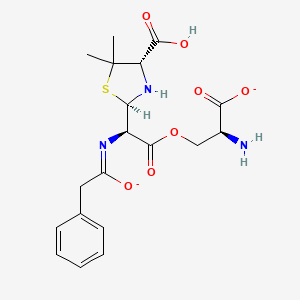

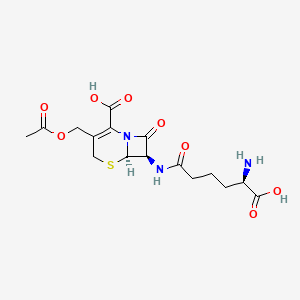

Molekularformel |

C19H23N3O7S-2 |

|---|---|

Molekulargewicht |

437.5 g/mol |

IUPAC-Name |

(2S)-2-amino-3-[(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]-2-[(1-oxido-2-phenylethylidene)amino]acetyl]oxypropanoate |

InChI |

InChI=1S/C19H25N3O7S/c1-19(2)14(17(26)27)22-15(30-19)13(18(28)29-9-11(20)16(24)25)21-12(23)8-10-6-4-3-5-7-10/h3-7,11,13-15,22H,8-9,20H2,1-2H3,(H,21,23)(H,24,25)(H,26,27)/p-2/t11-,13-,14-,15+/m0/s1 |

InChI-Schlüssel |

USNINKBPBVKHHZ-CYUUQNCZSA-L |

Isomerische SMILES |

CC1([C@@H](N[C@H](S1)[C@@H](C(=O)OC[C@@H](C(=O)[O-])N)N=C(CC2=CC=CC=C2)[O-])C(=O)O)C |

Kanonische SMILES |

CC1(C(NC(S1)C(C(=O)OCC(C(=O)[O-])N)N=C(CC2=CC=CC=C2)[O-])C(=O)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-O-[N-(L-Tyrosyl)sulfamoyl]adenosine](/img/structure/B10777388.png)

![3-[(1-Amino-2-carboxy-ethyl)-hydroxy-phosphinoyl]-2-methyl-propionic acid](/img/structure/B10777393.png)

![2-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-6-isobutoxybenzenolate](/img/structure/B10777428.png)

![(10R,11S,12S,14R,16S,20S,21R,22S)-16-[(R)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2S,3S,7R,8R,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777446.png)